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molecular formula C6H8O4 B054670 1-(Methoxycarbonyl)cyclopropanecarboxylic acid CAS No. 113020-21-6

1-(Methoxycarbonyl)cyclopropanecarboxylic acid

Cat. No. B054670
M. Wt: 144.12 g/mol
InChI Key: IZYOHLOUZVEIOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08895596B2

Procedure details

1,1-Cyclopropane dicarboxylic acid-1-methyl ester (4 g, 27.8 mmol) was mixed with DIPEA (6 ml, 34.4 mmol) in THF (50 ml) and stirred at a 0° C. for 10 min. To the reaction was slowly added ethyl chloroformate (2.7 ml, 28.1 mmol). The reaction was stirred for 1.5 hours and allowed to warm to ambient temperature. The reaction was then re-cooled to 0° C. and NaBH4 (1.6 g, 42.3 mmol) was slowly added, followed by the addition of methanol (3 ml, 74.2 mmol). The reaction was allowed to warm to ambient temperature over 2 h. Then the reaction was diluted with EtOAc and water. The aqueous layer was separated and extracted with EtOAc three times. The combined organic layers were washed with water, then brine, dried over (MgSO4), filtered, and concentrated to afford the title compound. 1H NMR (500 MHz, CDCl3): δ 3.70 (s, 3H), 3.60 (s, 2H), 1.25 (m, 2H), 0.85 (m, 2H).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.6 g
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1([C:8](O)=[O:9])[CH2:7][CH2:6]1)=[O:4].CCN(C(C)C)C(C)C.ClC(OCC)=O.[BH4-].[Na+].CO>C1COCC1.CCOC(C)=O.O>[CH3:1][O:2][C:3]([C:5]1([CH2:8][OH:9])[CH2:7][CH2:6]1)=[O:4] |f:3.4|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
COC(=O)C1(CC1)C(=O)O
Name
Quantity
6 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.7 mL
Type
reactant
Smiles
ClC(=O)OCC
Step Three
Name
Quantity
1.6 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
3 mL
Type
reactant
Smiles
CO
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at a 0° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred for 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then re-cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature over 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc three times
WASH
Type
WASH
Details
The combined organic layers were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried over (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC(=O)C1(CC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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